molecular formula C10H14O B14496875 4-(Methoxymethyl)bicyclo[5.1.0]octa-2,4-diene CAS No. 65027-56-7

4-(Methoxymethyl)bicyclo[5.1.0]octa-2,4-diene

Cat. No.: B14496875
CAS No.: 65027-56-7
M. Wt: 150.22 g/mol
InChI Key: LDSBOOGYEPNYTR-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)bicyclo[510]octa-2,4-diene is an organic compound with the molecular formula C10H14O It is a derivative of bicyclo[510]octa-2,4-diene, featuring a methoxymethyl group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)bicyclo[5.1.0]octa-2,4-diene can be achieved through several synthetic routes. One common method involves the Cope rearrangement of bicyclo[5.1.0]octa-2,5-diene derivatives. This reaction typically requires specific conditions, such as the presence of a base and elevated temperatures, to facilitate the rearrangement process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)bicyclo[5.1.0]octa-2,4-diene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

4-(Methoxymethyl)bicyclo[5.1.0]octa-2,4-diene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)bicyclo[5.1.0]octa-2,4-diene involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The methoxymethyl group can also play a role in modulating the compound’s properties and behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methoxymethyl)bicyclo[5.1.0]octa-2,4-diene is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

65027-56-7

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

4-(methoxymethyl)bicyclo[5.1.0]octa-2,4-diene

InChI

InChI=1S/C10H14O/c1-11-7-8-2-4-9-6-10(9)5-3-8/h2-4,9-10H,5-7H2,1H3

InChI Key

LDSBOOGYEPNYTR-UHFFFAOYSA-N

Canonical SMILES

COCC1=CCC2CC2C=C1

Origin of Product

United States

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